ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate
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Overview
Description
Ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate is a complex organic compound with the molecular formula C₁₆H₁₉N₃O₄. It is characterized by its unique structure, which includes an oxadiazole ring fused to an indole moiety.
Preparation Methods
The synthesis of ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the butoxy and methyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Ethyl 6-butoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents attached to the oxadiazole or indole rings.
Other oxadiazole derivatives: Compounds containing the oxadiazole ring but with different substituents or fused ring systems.
Indole derivatives: Compounds with the indole moiety but lacking the oxadiazole ring. The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N3O4 |
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Molecular Weight |
317.34 g/mol |
IUPAC Name |
ethyl 6-butoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazole-8-carboxylate |
InChI |
InChI=1S/C16H19N3O4/c1-4-6-9-22-19-10(3)13(16(20)21-5-2)14-12(19)8-7-11-15(14)18-23-17-11/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
KVAQWFKBVRFFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCON1C(=C(C2=C1C=CC3=NON=C32)C(=O)OCC)C |
Origin of Product |
United States |
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